1H-indazole-6-carbohydrazide synthesis and characterization
1H-indazole-6-carbohydrazide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-6-Carbohydrazide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the 1H-Indazole Scaffold
The 1H-indazole nucleus is a prominent bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry.[1][2] Regarded as a "privileged scaffold," its derivatives exhibit a wide spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, antibacterial, and anti-HIV properties.[1][3] The therapeutic success of indazole-containing drugs such as Pazopanib (a multi-kinase inhibitor) and Niraparib (a PARP inhibitor) underscores the value of this molecular framework in drug design.[3]
The introduction of a carbohydrazide moiety at the C-6 position yields 1H-indazole-6-carbohydrazide, a versatile chemical intermediate. The hydrazide functional group (-CONHNH₂) is a key building block for synthesizing a diverse array of more complex heterocyclic systems and derivatives, enabling extensive structure-activity relationship (SAR) studies. This guide provides a detailed, field-proven methodology for the synthesis of 1H-indazole-6-carbohydrazide and a comprehensive protocol for its structural characterization, ensuring both reproducibility and the high purity required for research and drug development applications.
Part 1: Synthesis of 1H-Indazole-6-Carbohydrazide
The most direct and efficient synthesis of 1H-indazole-6-carbohydrazide involves the nucleophilic acyl substitution of a corresponding ester precursor, typically methyl or ethyl 1H-indazole-6-carboxylate, with hydrazine hydrate. This process, known as hydrazinolysis, is a robust and widely used method for the preparation of hydrazides.
Rationale for the Synthetic Strategy
The chosen synthetic pathway is predicated on the high reactivity of hydrazine as a nucleophile towards the electrophilic carbonyl carbon of the ester. The reaction is typically conducted in a protic solvent like ethanol, which effectively solvates both reactants and facilitates the reaction upon heating to reflux. An excess of hydrazine hydrate is employed to ensure the complete consumption of the starting ester, driving the equilibrium towards the thermodynamically stable hydrazide product. This method is favored for its operational simplicity, high yields, and the ease of purification of the final product, which often precipitates from the reaction mixture upon cooling.
Experimental Protocol: Synthesis of 1H-Indazole-6-Carbohydrazide
This protocol describes the conversion of Methyl 1H-indazole-6-carboxylate to 1H-indazole-6-carbohydrazide.
Materials:
-
Methyl 1H-indazole-6-carboxylate
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol (Absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 1H-indazole-6-carboxylate (1.0 eq).
-
Solvent Addition: Add absolute ethanol (approximately 15-20 mL per gram of ester) to the flask to dissolve the starting material.
-
Reagent Addition: Slowly add an excess of hydrazine hydrate (80% solution, approx. 5-10 eq.) to the stirred solution. The use of a significant excess ensures the reaction proceeds to completion.[4][5]
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is typically Ethyl Acetate/Hexane or Dichloromethane/Methanol. The reaction is generally complete within 4-6 hours, indicated by the disappearance of the starting ester spot.
-
Product Isolation: Upon completion, remove the heat source and allow the reaction mixture to cool to room temperature, and then further cool in an ice bath for 30-60 minutes. A white solid precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with cold ethanol and then diethyl ether to remove any unreacted hydrazine and other impurities.
-
Drying: Dry the resulting white solid under vacuum to obtain pure 1H-indazole-6-carbohydrazide.
Synthetic Workflow Diagram
The overall process can be visualized as a two-step sequence: the formation of the indazole ester precursor followed by its conversion to the target hydrazide.
Caption: Synthetic workflow for 1H-indazole-6-carbohydrazide.
Part 2: Comprehensive Characterization
Unambiguous characterization is critical to verify the identity, structure, and purity of the synthesized 1H-indazole-6-carbohydrazide. A combination of spectroscopic and physical methods provides a self-validating system.
Physical Properties
-
Appearance: White to off-white solid
-
Molecular Formula: C₈H₈N₄O[6]
-
Molecular Weight: 176.18 g/mol [6]
Spectroscopic Data & Analysis
The following data represent typical expected values for 1H-indazole-6-carbohydrazide.
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which allows for the observation of exchangeable N-H protons.
-
Rationale: The chemical shifts (δ) of the aromatic protons are indicative of their position on the indazole ring. The NH and NH₂ protons of the hydrazide and the indazole NH typically appear as distinct, often broad, signals that disappear upon D₂O exchange, confirming their identity.
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Rationale: The presence of a strong absorption band for the carbonyl group (C=O) and distinct bands for N-H stretching are definitive indicators of the successful formation of the carbohydrazide moiety from the ester precursor.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.
-
Rationale: The most crucial piece of data is the molecular ion peak. For electrospray ionization (ESI), this is typically observed as the protonated molecule [M+H]⁺. The measured mass should correspond precisely to the calculated mass for the molecular formula C₈H₈N₄O.
Summary of Characterization Data
| Technique | Parameter | Expected Observation |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~13.3 (s, 1H, indazole-NH), ~9.7 (s, 1H, -CONH-), ~8.3 (s, 1H, H-3), ~8.1 (s, 1H, H-7), ~7.7 (d, 1H, H-5), ~7.4 (d, 1H, H-4), ~4.5 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shift (δ, ppm) | ~165.0 (C=O), ~140-110 (Aromatic Carbons) |
| IR (KBr, cm⁻¹) | Wavenumber (ν) | ~3300-3200 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II) |
| MS (ESI) | m/z | Expected: 177.0771 for [M+H]⁺; Found: [Value consistent with C₈H₉N₄O⁺] |
Characterization Workflow Diagram
The logical flow for confirming the product's identity is a multi-step validation process.
Caption: Logical workflow for structural verification.
References
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6658. Available at: [Link]
-
Shinde, S. D., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
-
Mathew, A. J., et al. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. ResearchGate. Available at: [Link]
-
Liu, Z., et al. (2014). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds. Chemical Communications, 50(40), 5061-5063. Available at: [Link]
-
Molbase. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. Retrieved from [Link]
-
Sapeta, K., & Kerr, M. A. (n.d.). Synthesis and chemical reactivity of 1H-indazoles. Retrieved from [Link]
-
Podesta, J. C., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Giraud, A., et al. (2010). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. ResearchGate. Available at: [Link]
-
Longworth, M., et al. (2017). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 10), 1545-1548. Available at: [Link]
-
Singh, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1157-1181. Available at: [Link]
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(6), 2793-2803. Available at: [Link]
-
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1H-Indazole. NIST WebBook. Retrieved from [Link]
-
Wang, L., et al. (2019). Expedient synthesis of E-hydrazone esters and 1H-indazole scaffolds through heterogeneous single-atom platinum catalysis. Science Advances, 5(12), eaax8173. Available at: [Link]
-
ResearchGate. (n.d.). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects. Retrieved from [Link]
-
MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]
-
Ghorab, M. M., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2307135. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. Retrieved from [Link]
-
Claramunt, R. M., et al. (2006). A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles. Magnetic Resonance in Chemistry, 44(5), 566-570. Available at: [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. fluorochem.co.uk [fluorochem.co.uk]
